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Pseudoginsenoside Rt5 - 98474-78-3

Pseudoginsenoside Rt5

Catalog Number: EVT-1591359
CAS Number: 98474-78-3
Molecular Formula: C36H62O10
Molecular Weight: 654.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseudoginsenoside Rt5 is a novel active ginsenoside extracted from the roots of Panax ginseng . It has been found to have protective effects against cisplatin-induced nephrotoxicity and also exhibits antibacterial, antitumor, and anti-malaria effects .

Physical And Chemical Properties Analysis

Pseudoginsenoside Rt5 is a white to off-white solid with a molecular weight of 654.87 g/mol and a molecular formula of C36H62O10 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Pseudoginsenoside RT2

  • Compound Description: Pseudoginsenoside RT2 is a novel pseudoginsenoside compound isolated from the fresh fruits of Randia siamensis. []
  • Relevance: Pseudoginsenoside RT2 is structurally related to Pseudoginsenoside RT5 as both are novel pseudoginsenoside compounds isolated from the same source, Randia siamensis, in the same study. []

Pseudoginsenoside RT3

  • Compound Description: Pseudoginsenoside RT3 is a novel pseudoginsenoside compound isolated from the fresh fruits of Randia siamensis. []
  • Relevance: Pseudoginsenoside RT3 is structurally related to Pseudoginsenoside RT5 as both are novel pseudoginsenoside compounds isolated from the same source, Randia siamensis, in the same study. []

Pseudoginsenoside RT4

  • Compound Description: Pseudoginsenoside RT4 is a novel pseudoginsenoside compound isolated from the fresh fruits of Randia siamensis. [] It is also found in Panax vietnamensis and has shown antimelanogenic activity by inhibiting melanin production in B16-F10 mouse melanoma cells. [, ] Pseudoginsenoside RT4 is a metabolite of Majonoside R2 and can be further metabolized into ocotillol by gut microbiota. []
  • Relevance: Pseudoginsenoside RT4 is structurally related to Pseudoginsenoside RT5 as both are novel pseudoginsenoside compounds isolated from the same source, Randia siamensis, in the same study. []

Pseudoginsenoside-RP1

  • Compound Description: Pseudoginsenoside-RP1 is a known pseudoginsenoside compound found in the fresh fruits of Randia siamensis. [, ] It contributes to the hypotensive activity of the Randia siamensis extract by potentially acting directly on resistance vessels and causing vasodilatation, thereby decreasing blood pressure. []
  • Relevance: Pseudoginsenoside-RP1 is structurally related to Pseudoginsenoside RT5 as both are pseudoginsenoside compounds isolated from the same source, Randia siamensis. [, ]

Pseudoginsenoside-RT1

  • Compound Description: Pseudoginsenoside-RT1 is a known pseudoginsenoside compound found in the fresh fruits of Randia siamensis. [, ] It is responsible for the hypotensive activity of Randia siamensis extract, likely by acting directly on resistance vessels and causing vasodilatation, thereby decreasing blood pressure. []
  • Relevance: Pseudoginsenoside-RT1 is structurally related to Pseudoginsenoside RT5 as both are pseudoginsenoside compounds isolated from the same source, Randia siamensis. []

Ocotillol

  • Compound Description: Ocotillol is an ocotillol-type saponin and a key metabolite of Pseudoginsenoside RT5. [, ] It is more difficult to biotransform compared to Pseudoginsenoside RT5 and Pseudoginsenoside F11. [] Ocotillol exhibits various pharmacological effects and has shown potential in treating Alzheimer's disease. [, ] It can be produced through the metabolism of Majonoside R2 via Pseudoginsenoside RT4 by gut microbiota. [] Ocotillol has demonstrated anti-inflammatory effects in a mouse model of colitis, potentially by restoring the balance of Th17/Treg cells. []
  • Relevance: Ocotillol is directly derived from Pseudoginsenoside RT5 via metabolic processes, making it a key structural analog. [, ]

Pseudoginsenoside F11

  • Compound Description: Pseudoginsenoside F11 (PF11) is an ocotillol-type ginsenoside found in Panax quinquefolium and is considered a useful biomarker for distinguishing this species. [] It has demonstrated neuroprotective effects, potentially through the inhibition of microglial activation and the alleviation of autophagic/lysosomal defects. [, , , ] PF11 has also shown promising results in Alzheimer’s disease models by reducing amyloid beta peptide deposition. [] Additionally, it acts as a partial PPARγ agonist, promoting adiponectin oligomerization and secretion in 3T3-L1 adipocytes, suggesting potential in type 2 diabetes treatment. [] Like Pseudoginsenoside RT5, PF11 undergoes biotransformation, although it is more readily metabolized than ocotillol. []
  • Relevance: Pseudoginsenoside F11 is structurally related to Pseudoginsenoside RT5 as both are ocotillol-type saponins with a similar aglycone core structure. [, ] They differ in the number of glucose molecules attached to the C-6 position, with Pseudoginsenoside F11 having two glucose molecules, Pseudoginsenoside RT5 having one, and ocotillol having none. [, ]

20(S)-Ginsenoside Rh2

  • Compound Description: 20(S)-Ginsenoside Rh2 is a ginsenoside with notable biological activities. []
  • Relevance: 20(S)-Ginsenoside Rh2 is structurally similar to Pseudoginsenoside RT5 as its main in vivo metabolite is Pseudoginsenoside HQ, which shares the same ocotillol-type aglycone core structure with Pseudoginsenoside RT5. []

Ginsenoside Rg1

  • Compound Description: Ginsenoside Rg1 is a ginsenoside found in various Panax species, including Panax quinquefolium. [] It has shown potential in treating Alzheimer's disease due to its various pharmacological activities. [, ]
  • Relevance: Ginsenoside Rg1 is structurally related to Pseudoginsenoside RT5 because both are classified as ginsenosides, a category of triterpenoid saponins found in Panax species. [, , ]
Classification

Pseudoginsenoside Rt5 is classified as a triterpenoid saponin. Its molecular formula is C36H62O10C_{36}H_{62}O_{10}, and it has a molecular weight of approximately 654.88 g/mol. This classification highlights its structural complexity and the specific functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of Pseudoginsenoside Rt5 can be accomplished through both natural extraction methods and synthetic approaches. Recent advancements have focused on semi-synthetic methods that modify existing ginsenosides to produce Pseudoginsenoside Rt5 with enhanced properties.

Technical Details

  1. Natural Extraction: This involves the use of organic solvents such as ethanol or methanol to extract the compound from ginseng roots.
  2. Semi-Synthesis: Techniques often involve enzymatic conversions or chemical modifications of other ginsenosides, utilizing engineered microbial systems such as Escherichia coli to produce desired derivatives efficiently .
Molecular Structure Analysis

Structure

Pseudoginsenoside Rt5 has a complex molecular structure characterized by multiple hydroxyl groups and an epoxide group. The IUPAC name describes its stereochemistry in detail, indicating its specific three-dimensional arrangement.

  • IUPAC Name: (3β,6α,12β,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl β-D-glucopyranoside
  • Canonical SMILES: CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Data

The compound's molecular structure can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity .

Chemical Reactions Analysis

Reactions

Pseudoginsenoside Rt5 can participate in several chemical reactions typical of saponins, including hydrolysis and oxidation. These reactions can modify its bioactivity and stability.

Technical Details

  1. Hydrolysis: Involves breaking down the glycosidic bond in the presence of water, which can yield aglycone forms.
  2. Oxidation: The epoxide group may undergo further reactions under specific conditions, leading to new derivatives with potentially different biological activities.
Mechanism of Action

Process

The mechanism by which Pseudoginsenoside Rt5 exerts its effects involves interaction with various cellular pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress.

Data

Research indicates that Pseudoginsenoside Rt5 may enhance neuroprotective effects by reducing oxidative damage in neuronal cells and promoting anti-inflammatory responses through inhibition of pro-inflammatory cytokines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary but typically falls within a range consistent with similar saponin compounds.

Chemical Properties

  • Molecular Weight: 654.88 g/mol
  • Density: Data on density varies based on purity and form.
  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
Applications

Scientific Uses

Pseudoginsenoside Rt5 has several applications in scientific research:

Biosynthesis and Metabolic Engineering of Pseudoginsenoside RT5

Enzymatic Pathways in Ocotillol-Type Saponin Biosynthesis

Ocotillol-type (OCT-type) ginsenosides represent a structurally distinct subclass of triterpenoid saponins characterized by a tetrahydrofuran ring at C-20. These compounds are predominantly found in Panax japonicus and Panax vietnamensis [1] [7]. Pseudoginsenoside Rt5 (C₃₆H₆₂O₁₀; MW 654.88 g/mol) is synthesized via a conserved pathway:

  • Cyclization: 2,3-oxidosqualene undergoes chair-boat-chair cyclization catalyzed by oxidosqualene cyclase (e.g., PjOSC1) to form 20S,24R-ocotillol, the aglycone backbone of Rt5 [1].
  • Glycosylation: UDP-glycosyltransferases (UGTs) transfer glucose from UDP-glucose to the C-6 hydroxyl of 20S,24R-ocotillol [2].
  • Compartmentalization: Biosynthesis occurs in the endoplasmic reticulum (ER), where UGTs access membrane-associated substrates [1].

Table 1: Key Enzymes in OCT-Type Saponin Biosynthesis

EnzymeFunctionProductLocalization
PjOSC1Cyclizes 2,3-oxidosqualene20S,24R-ocotillolER membrane
PjUGT10Transfers glucose to C-6 of ocotillolPseudoginsenoside Rt5ER lumen
Squalene epoxidaseGenerates 2,3-oxidosqualene2,3-oxidosqualeneCytosol

This pathway is spatially regulated, with early steps occurring in the cytosol and final glycosylation in the ER [1] [7].

Role of UDP-Glycosyltransferases (UGTs) in RT5 Glycosylation

UGTs (EC 2.4.1.-) catalyze the glucosylation of 20S,24R-ocotillol to form Rt5. PjUGT10, identified in P. japonicus, exhibits strict regiospecificity for the C-6 position of the ocotillol scaffold [1] [2]. Key functional attributes include:

  • Donor Specificity: Absolute requirement for UDP-glucose (UDP-Glc) as the sugar donor; UDP-galactose or UDP-xylose are not accepted [1].
  • Kinetic Parameters: Wild-type PjUGT10 has a Kₘ of 48.3 ± 2.7 μM for 20S,24R-ocotillol and 136.2 ± 9.1 μM for UDP-Glc, indicating moderate substrate affinity [1].
  • Structural Motifs: A conserved PSPG (plant secondary product glycosyltransferase) motif (44 residues) binds UDP-Glc via hydrogen bonding and hydrophobic interactions [1] [6].

UGTs enhance compound solubility and bioactivity, making Rt5 more pharmacologically accessible than its aglycone [1] [6].

Transcriptomic Profiling for Gene Discovery in Panax japonicus

Transcriptome mining (SAR accession: PRJNA885251) enabled the identification of PjUGT10 as the key glycosyltransferase for Rt5 biosynthesis [1] [2]:

  • Tissue-Specific Expression: PjUGT10 transcripts are 12.3-fold higher in rhizomes versus leaves, correlating with Rt5 accumulation [1].
  • Phylogenetic Analysis: PjUGT10 clusters within clade N of UGT phylogeny, sharing 64% identity with UGTPg1 (P. ginseng) but distinct substrate specificity [1].
  • Co-Expression Networks: PjUGT10 co-expresses with upstream OSC genes (PjOSC1), suggesting coordinated regulation of the OCT-type pathway [1].

Table 2: Transcriptomic Features of Rt5 Biosynthetic Genes

GeneFPKM (Rhizome)FPKM (Leaf)Fold ChangePutative Function
PjUGT1038.7 ± 3.23.1 ± 0.412.3C-6 glucosylation
PjOSC125.9 ± 2.12.3 ± 0.311.3Ocotillol cyclization
SQS241.5 ± 3.85.2 ± 0.68.0Squalene synthesis

These findings enabled targeted enzyme characterization and pathway reconstruction [1] [2].

Protein Engineering to Enhance Catalytic Efficiency of PjUGT10

Wild-type PjUGT10 suffers from low catalytic efficiency (kcat/Kₘ = 1.74 × 10⁻³ s⁻¹·mM⁻¹), limiting Rt5 production. Semi-rational engineering yielded a hyperactive variant [1] [2]:

Engineering Strategies:

  • Alanine Scanning: Identified catalytic residues (His15, Asp121) and substrate-binding residues (Phe223, Trp325) [1].
  • Saturation Mutagenesis: Targeted 8 positions (F223, L327, Q340, etc.) using NNK codon degeneracy [1].
  • Combinatorial Mutagenesis: Combined beneficial mutations (F223I + L327C + Q340A + others) to generate variant M7 [1].

Performance of M7:

  • 6,160-fold increase in kcat/Kₘ for 20S,24R-ocotillol
  • 2,020-fold increase in kcat/Kₘ for UDP-Glc
  • 98.3% conversion rate of 20S,24R-ocotillol to Rt5 (vs. 12.7% for wild-type) [2]

Table 3: Catalytic Parameters of Wild-Type vs. Engineered PjUGT10

Enzymekcat (s⁻¹)Kₘ (μM)kcat/Km (s⁻¹·mM⁻¹)Fold Improvement
Wild-type0.15 ± 0.0286.1 ± 6.31.74 × 10⁻³1
M7 mutant92.6 ± 5.82.6 ± 0.335.620,460

The M7 variant enabled efficient whole-cell biotransformation in E. coli co-expressing pgm (phosphoglucomutase) and galU (UTP-glucose-1-phosphate uridylyltransferase) to regenerate UDP-Glc [1] [2].

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations (200 ns) revealed mechanistic bases for M7’s enhanced activity [1] [2]:

Key Conformational Shifts:

  • Catalytic Proximity: Distance between ocotillol’s C-6 hydroxyl and catalytic His15 decreased from 5.2 Å (wild-type) to 3.1 Å (M7), facilitating proton transfer [2].
  • Donor Stability: Hydrogen bonds between UDP-Glc and Arg138 increased from 1.7 ± 0.3 to 4.2 ± 0.4 in M7, stabilizing the transition state [1].
  • Substrate Tunneling: Mutations F223I and L327C widened the substrate channel, reducing steric hindrance for ocotillol binding [1].

Dynamic Behavior:

  • RMSF Analysis: Wild-type showed high flexibility (RMSF > 2.0 Å) in residues 320–340 (loop near PSPG motif); M7 reduced flexibility by 58% via P321Y mutation [1].
  • Binding Energy: MM/PBSA calculations showed ocotillol binding energy improved from –18.7 ± 2.1 kcal/mol (wild-type) to –26.9 ± 1.8 kcal/mol in M7 [1].

Properties

CAS Number

98474-78-3

Product Name

Pseudoginsenoside Rt5

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O10

Molecular Weight

654.9 g/mol

InChI

InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1

InChI Key

PSOUXXNNRFNUAY-JLXGCTMESA-N

SMILES

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Synonyms

24(R)-pseudoginsenoside RT(5)
pseudoginsenoside RT5

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C

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